Heptyl hydroxy(phenyl)acetate
CAS No.: 5421-26-1
Cat. No.: VC19716043
Molecular Formula: C15H22O3
Molecular Weight: 250.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5421-26-1 |
---|---|
Molecular Formula | C15H22O3 |
Molecular Weight | 250.33 g/mol |
IUPAC Name | heptyl 2-hydroxy-2-phenylacetate |
Standard InChI | InChI=1S/C15H22O3/c1-2-3-4-5-9-12-18-15(17)14(16)13-10-7-6-8-11-13/h6-8,10-11,14,16H,2-5,9,12H2,1H3 |
Standard InChI Key | XJVVNPAWWMPUJO-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCOC(=O)C(C1=CC=CC=C1)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Heptyl hydroxy(phenyl)acetate (systematic IUPAC name: heptyl 2-(4-hydroxyphenyl)acetate) consists of a hydroxyphenyl group attached to an acetic acid moiety, which is further esterified with a seven-carbon alkyl chain. Its molecular formula is C15H20O3, with a molecular weight of 248.32 g/mol. The compound belongs to the class of aromatic esters, sharing structural similarities with 4-hydroxyphenyl acetate (C8H8O3) and other phenolic esters.
The hydroxyphenyl group contributes to the compound's polarity, while the heptyl chain enhances lipophilicity, a property critical for membrane permeability in biological systems. Key functional groups include:
-
A phenolic hydroxyl group (pKa ≈ 9.5) , which may participate in hydrogen bonding.
-
An ester linkage, susceptible to hydrolysis under acidic or alkaline conditions.
-
An alkyl chain influencing solubility and thermal stability.
Synthesis and Manufacturing
Friedel-Crafts Acetylation as a Precursor Pathway
While no direct synthesis protocols for heptyl hydroxy(phenyl)acetate are documented, analogous methods for phenyl acetates suggest viable routes. The Friedel-Crafts acetylation of phenol derivatives, as described in the production of 4-hydroxyacetophenone , provides a foundational approach. In this reaction, phenol reacts with acetic anhydride in the presence of hydrogen fluoride (HF) catalyst to yield acetylated products . Adapting this method, hydroxy(phenyl)acetic acid could be synthesized first, followed by esterification with heptanol.
Hypothetical Synthesis Steps:
-
Acetylation of Phenol:
Phenol reacts with acetic anhydride under HF catalysis to form hydroxy(phenyl)acetic acid . -
Esterification with Heptanol:
The acid undergoes Fischer esterification with heptanol under acidic conditions (e.g., H2SO4):
Optimization Parameters
Key reaction variables from analogous syntheses include:
-
Catalyst Load: HF (20–50 moles per mole phenol) for acetylation.
-
Solvent Systems: Chloroform or methanol for intermediate purification .
Physicochemical Properties
Thermal and Solubility Profiles
Based on structurally related compounds (e.g., 4-hydroxyphenyl acetate) , heptyl hydroxy(phenyl)acetate is predicted to exhibit:
The elongated heptyl chain likely reduces crystallinity compared to shorter-chain analogs, resulting in a lower melting point.
Biological and Industrial Applications
Industrial Uses
-
Fragrance and Flavoring: Esters with aromatic groups are common in perfumery.
-
Plasticizers: Lipophilic esters enhance polymer flexibility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume